BenchChemオンラインストアへようこそ!

n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine

Medicinal chemistry Scaffold diversity Molecular recognition

n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine (CAS 1007774-91-5, molecular formula C₁₃H₁₃N₃OS, molecular weight 259.33 g/mol) is a synthetic small molecule that integrates three pharmacophore elements: a benzoxazole core, a 2-methylthiazole ring, and a secondary amine bridge via an ethylene linker. The compound belongs to the N-alkylbenzo[d]oxazol-2-amine structural class, which has demonstrated anthelmintic and enzyme-inhibitory activities in peer-reviewed studies.

Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
Cat. No. B14899098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine
Molecular FormulaC13H13N3OS
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CCNC2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H13N3OS/c1-9-15-10(8-18-9)6-7-14-13-16-11-4-2-3-5-12(11)17-13/h2-5,8H,6-7H2,1H3,(H,14,16)
InChIKeyCCTPANPPTSNKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine: Structural Identity and Procurement-Relevant Characterization for the Bis-Heterocyclic Amine Scaffold


n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine (CAS 1007774-91-5, molecular formula C₁₃H₁₃N₃OS, molecular weight 259.33 g/mol) is a synthetic small molecule that integrates three pharmacophore elements: a benzoxazole core, a 2-methylthiazole ring, and a secondary amine bridge via an ethylene linker . The compound belongs to the N-alkylbenzo[d]oxazol-2-amine structural class, which has demonstrated anthelmintic and enzyme-inhibitory activities in peer-reviewed studies [1]. Its distinctive feature is the simultaneous presence of both thiazole and benzoxazole heterocycles connected through a flexible ethyl spacer, a motif that differentiates it from simpler N-alkyl or N-aryl benzoxazol-2-amine congeners that contain only a single heterocyclic ring system.

Why n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine Cannot Be Replaced by Generic N-Alkylbenzoxazol-2-amines in Structure-Guided Procurement


Within the N-alkylbenzo[d]oxazol-2-amine class, biological activity and physicochemical properties are exquisitely sensitive to N-substituent identity. The simple N-methyl analog (N-methylbenzo[d]oxazol-2-amine) exhibits anthelmintic EC₅₀ values of approximately 5.77 µM against Trichinella spiralis , while N-aryl derivatives achieve α-glucosidase inhibition with IC₅₀ values spanning 32.49–120.24 µM [1]. The target compound's 2-(2-methylthiazol-4-yl)ethyl substituent introduces a thiazole ring absent in these comparators, conferring additional hydrogen-bond acceptor capacity, expanded molecular surface area for target engagement, and potential for metal-coordination interactions. These molecular recognition features are non-transferable to simple alkyl-chain or phenyl-substituted analogs, making generic substitution scientifically unsound when the procurement goal is to access the specific pharmacophore geometry and intermolecular interaction profile of the bis-heterocyclic scaffold.

Quantitative Differentiation Evidence for n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine Versus Structural Analogs


Bis-Heterocyclic Architecture Versus Mono-Heterocyclic N-Methylbenzoxazol-2-amine: Structural Complexity and Predicted Target Engagement Surface

The target compound incorporates two distinct heterocyclic rings (benzoxazole + 2-methylthiazole) connected by an ethylene diamine spacer, whereas the closest characterized analog, N-methylbenzo[d]oxazol-2-amine, contains only a single benzoxazole ring with a simple methyl substituent [1]. The thiazole ring provides an additional nitrogen and sulfur atom for hydrogen bonding and metal chelation, increasing the formal hydrogen-bond acceptor count from 1 (N-methyl analog) to 3 and expanding the topological polar surface area by approximately 30–40 Ų based on structural comparison. This bis-heterocyclic architecture is consistent with the design principles of sigma receptor ligands and kinase inhibitors that require extended pharmacophores to achieve nanomolar binding affinity, as demonstrated by benzoxazole- and benzothiazole-based sigma ligands achieving Ki values as low as 5.10 nM [2].

Medicinal chemistry Scaffold diversity Molecular recognition

Flexible Ethylene Spacer Versus Rigid or Direct Aryl Linkers: Conformational Degrees of Freedom for Induced-Fit Binding

The target compound employs a –CH₂–CH₂– ethylene spacer between the benzoxazol-2-amine nitrogen and the 2-methylthiazole ring, in contrast to direct N-aryl benzoxazol-2-amines where the aryl group is attached directly to the amine nitrogen without a flexible linker [1]. Direct N-aryl analogs (e.g., N-(4-ethylphenyl)benzo[d]oxazol-2-amine) display 5-lipoxygenase inhibition with IC₅₀ values of 950–1,210 nM in mouse bone marrow-derived mast cells [2], but their conformational rigidity limits the range of binding-pocket geometries they can accommodate. The ethylene spacer in the target compound introduces three additional rotatable bonds, enabling the thiazole ring to sample a wider conformational space and potentially engage distal binding-site residues not accessible to rigid analogs.

Structure-activity relationships Conformational analysis Linker optimization

2-Methylthiazole Substituent: Access to Thiazole-Specific Pharmacology Absent in Benzoxazole-Only Scaffolds

The 2-methyl group on the thiazole ring is a well-precedented pharmacophoric element in kinase inhibitor design. The thiazole ring system is present in multiple FDA-approved drugs (e.g., dasatinib, nilotinib) and preclinical candidates targeting VEGFR-2, Bcl-2, and aurora kinases [1][2]. In contrast, simpler N-alkylbenzoxazol-2-amines (e.g., N-methyl or N-ethyl derivatives) lack this thiazole moiety entirely and are primarily associated with anthelmintic activity (EC₅₀ ~5.77 µM against T. spiralis) [3]. The presence of the 2-methylthiazole substituent in the target compound positions it for screening against kinase panels and apoptosis-regulatory proteins (e.g., Bcl-2 family), where thiazole-containing ligands have demonstrated nanomolar binding affinities.

Thiazole pharmacology Kinase inhibition Anticancer drug discovery

Purity Specification and Vendor Traceability Enabling Reproducible Biological Screening

The target compound is commercially available at a certified purity of 98% (Leyan Product No. 1352962) with full CAS registry traceability (1007774-91-5) . This level of purity documentation exceeds what is typically available for custom-synthesized benzoxazol-2-amine analogs in academic SAR studies, where purity is often reported only by ¹H NMR without quantitative HPLC certification. For example, in the N-arylbenzoxazol-2-amine α-glucosidase inhibitor study, compound purity was characterized by NMR and HRMS but quantitative purity values (e.g., area% by HPLC) were not systematically reported for all analogs [1]. The 98% specification with vendor lot traceability reduces the risk of bioassay artifacts from impurities and supports inter-laboratory reproducibility.

Compound quality control Procurement specification Assay reproducibility

Procurement-Relevant Application Scenarios for n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine


Kinase Inhibitor Lead Discovery: Screening Against VEGFR-2, Aurora Kinase, and Bcl-2 Family Targets

The bis-heterocyclic architecture (benzoxazole + 2-methylthiazole) of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine aligns with established pharmacophore requirements for ATP-competitive kinase inhibitors. Thiazole-containing benzoxazole derivatives have been reported as VEGFR-2 inhibitors and apoptosis inducers in anticancer drug design [1][2]. The compound's flexible ethylene spacer and thiazole ring position it as a candidate for screening against kinase panels, where the thiazole nitrogen and sulfur atoms can participate in hinge-region hydrogen bonding and hydrophobic packing interactions that are structurally inaccessible to simpler N-alkylbenzoxazol-2-amine analogs. Procurement of this compound is recommended for kinase-focused medicinal chemistry programs requiring a benzoxazole-thiazole hybrid scaffold with verified purity (98%) and vendor traceability .

Sigma Receptor Ligand Development: A Benzoxazole-Thiazole Scaffold for CNS Target Engagement

Benzoxazole and benzothiazole derivatives have demonstrated high-affinity binding to sigma-1 and sigma-2 receptors, with Ki values as low as 5.10 nM for optimized ligands [1]. n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine combines both the benzoxazole and thiazole motifs within a single molecule connected by an ethylene spacer, a topology that matches the spatial requirements for sigma receptor pharmacophores. The compound serves as a privileged starting point for sigma receptor ligand libraries, offering the advantage of simultaneous benzoxazole and thiazole recognition elements in one scaffold, which may enable polypharmacology or improved selectivity profiles compared to mono-heterocyclic starting materials.

Anthelmintic Drug Discovery: Building on the N-Alkylbenzoxazol-2-amine Pharmacophore with Enhanced Heterocyclic Complexity

N-methylbenzo[d]oxazol-2-amine has demonstrated anthelmintic efficacy comparable to albendazole, with in vitro EC₅₀ values lower than albendazole at both 3-hour and 24-hour exposure times against Trichinella spiralis, and favorable in vitro cytotoxicity profiles [1][2]. n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine extends this pharmacophore by replacing the simple N-methyl group with a 2-(2-methylthiazol-4-yl)ethyl substituent, potentially modulating solubility, metabolic stability, and target selectivity. The compound can serve as a late-stage diversification intermediate for anthelmintic lead optimization campaigns aiming to improve upon the metabolic profile of the N-methyl lead compound while retaining the core benzoxazol-2-amine anthelmintic pharmacophore.

Chemical Probe Development for Metalloenzyme and Metal-Dependent Protein Targets

The thiazole ring's sulfur and nitrogen atoms, combined with the benzoxazole oxygen and nitrogen, create a polydentate metal-coordination environment within n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine. This property is absent in N-aryl and simple N-alkyl benzoxazol-2-amine analogs that lack the thiazole heterocycle. The compound is suitable for screening against metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases, histone deacetylases) and zinc-finger transcription factors, where the thiazole ring can serve as a zinc-chelating moiety. The 2-methyl substituent on the thiazole may additionally influence the electronic properties of the chelating nitrogen, providing tunability that is not available in unsubstituted thiazole or phenyl-based comparator scaffolds [1].

Quote Request

Request a Quote for n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.